1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Overview
Description
1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that features an indole moiety, a triazole ring, and a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone likely involves multiple steps, including the formation of the indole, triazole, and pyridine rings, followed by their assembly into the final compound. Typical reaction conditions might include:
Formation of the Indole Ring: This could involve Fischer indole synthesis, which uses phenylhydrazine and an aldehyde or ketone.
Formation of the Triazole Ring: This might be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Formation of the Pyridine Ring: This could involve Hantzsch pyridine synthesis, which uses an aldehyde, ammonia, and two equivalents of a β-keto ester.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the indole or pyridine rings.
Reduction: Reduction reactions could target the triazole ring or any double bonds present in the structure.
Substitution: Substitution reactions might occur at various positions on the rings, depending on the presence of leaving groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents might include potassium permanganate or chromium trioxide.
Reduction: Reducing agents could include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution might involve reagents like sodium azide or halogenated compounds.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it could be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
Medicinally, compounds with similar structures are often investigated for their potential as drugs, particularly in areas like oncology or infectious diseases.
Industry
Industrially, it might be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. If it interacts with a receptor, it might mimic or block the natural ligand.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(methyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
- 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(ethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
Uniqueness
The unique combination of the indole, triazole, and pyridine rings in 1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5OS/c1-2-11-25-19(16-7-5-10-21-13-16)22-23-20(25)27-14-18(26)24-12-9-15-6-3-4-8-17(15)24/h2-8,10,13H,1,9,11-12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOCWSSOGZVGCGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CN=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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